

# Zidesamtinib (NVL-520): A Technical Guide to a Next-Generation ROS1 Inhibitor

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## Compound of Interest

Compound Name: Zidesamtinib

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## Introduction

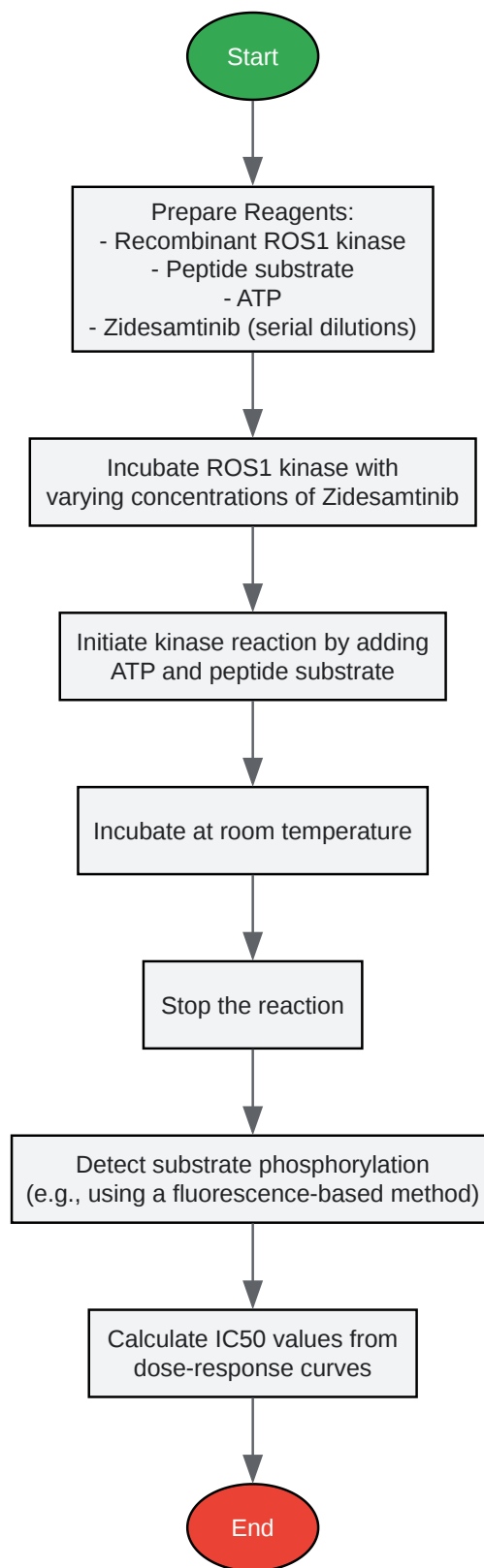
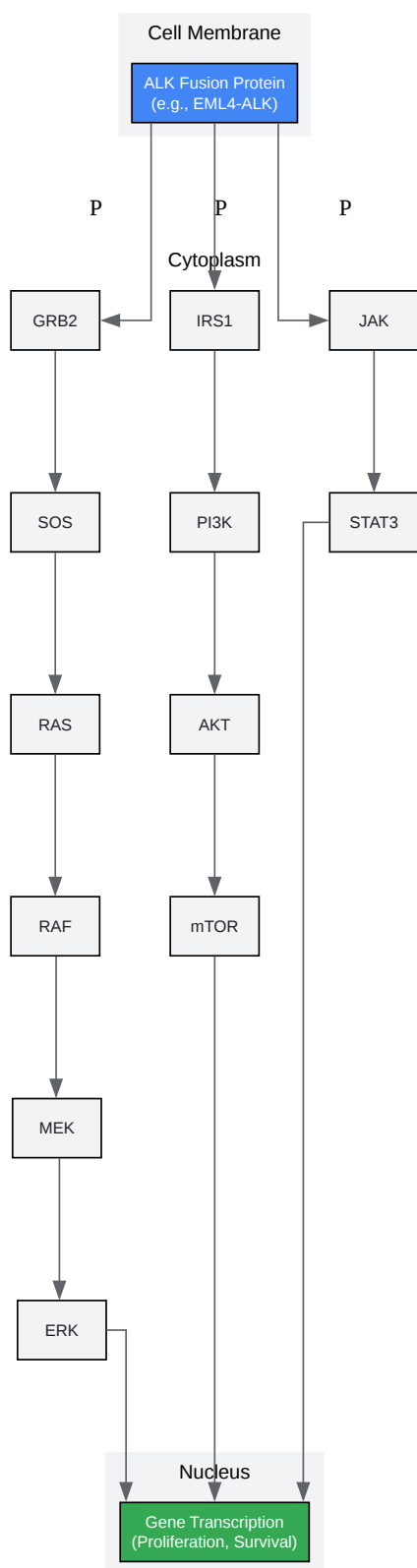
**Zidesamtinib** (NVL-520) is a novel, orally available, and brain-penetrant small molecule inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1] It was rationally designed as a macrocyclic compound to address the clinical challenges of treatment resistance, brain metastases, and off-target toxicities observed with previous generations of ROS1 inhibitors.[2] [3] **Zidesamtinib** has demonstrated potent and selective inhibition of wild-type ROS1 and a wide range of ROS1 resistance mutations, including the prevalent G2032R solvent front mutation, while notably sparing the tropomyosin receptor kinase (TRK) family, thereby promising a more durable and safer therapeutic option for patients with ROS1-driven cancers. [4][5][6] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of **zidesamtinib**.

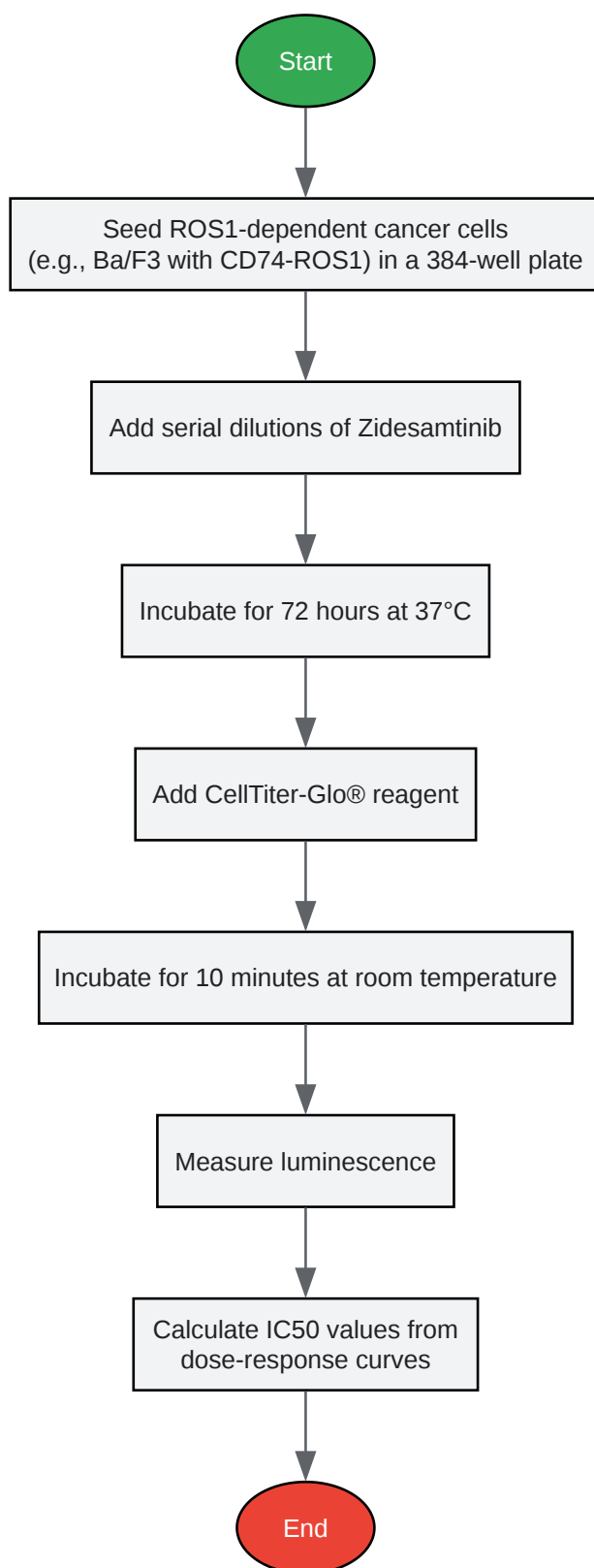
## Chemical and Physical Properties

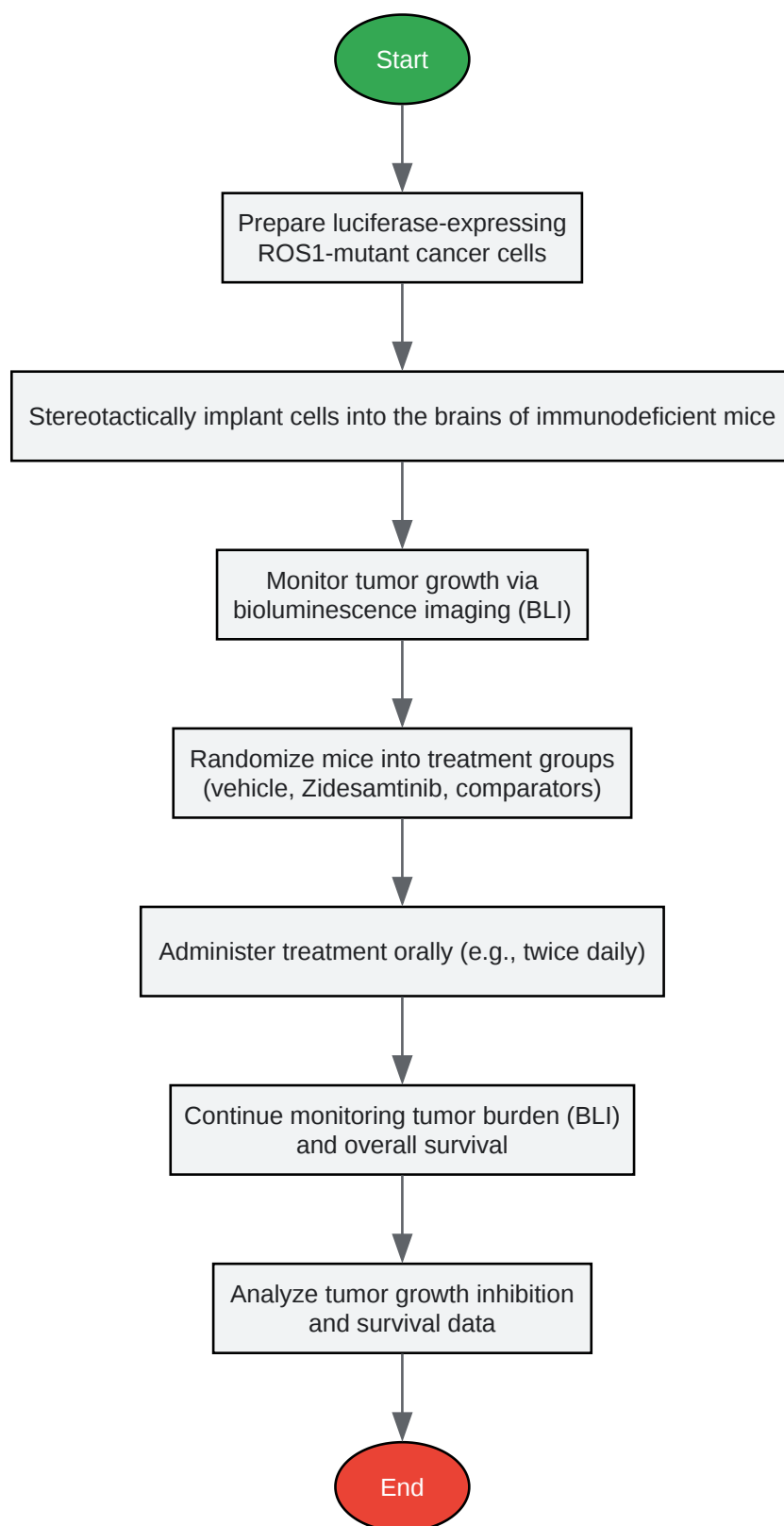
**Zidesamtinib** is a macrocyclic small molecule with the chemical formula  $C_{22}H_{22}FN_7O$  and a molecular weight of 419.46 g/mol .[7] Its structure was optimized for high potency against ROS1, selectivity against the TRK family, and favorable pharmacokinetic properties, including central nervous system (CNS) penetration.[2][7]

Chemical Structure of **Zidesamtinib** (NVL-520)[7]''' [Image of the 2D chemical structure of **Zidesamtinib**]

ROS1 Signaling Pathway and Inhibition by **Zidesamtinib**.







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